Azulene, 1-bromo-3-nitro-
CAS No.: 41321-60-2
Cat. No.: VC19624515
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41321-60-2 |
|---|---|
| Molecular Formula | C10H6BrNO2 |
| Molecular Weight | 252.06 g/mol |
| IUPAC Name | 1-bromo-3-nitroazulene |
| Standard InChI | InChI=1S/C10H6BrNO2/c11-9-6-10(12(13)14)8-5-3-1-2-4-7(8)9/h1-6H |
| Standard InChI Key | XDOXYEAGEVSRIH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C(C=C2[N+](=O)[O-])Br)C=C1 |
Introduction
Structural and Chemical Identity
Azulene, 1-bromo-3-nitro- belongs to the class of azulene derivatives, which are distinguished by their nonalternant aromatic structure comprising fused cycloheptatriene and cyclopentadiene rings. The compound’s molecular formula is C₁₀H₆BrNO₂, with a molar mass of 252.06 g/mol. Its IUPAC name, 1-bromo-3-nitroazulene, reflects the substitution pattern: bromine at carbon 1 and a nitro group at carbon 3 (Figure 1).
Electronic and Steric Effects
The bromine atom, an electron-withdrawing group (EWG), and the nitro group, a strong meta-directing EWG, create a synergistic electronic effect that polarizes the azulene π-system. This polarization is critical for understanding the compound’s reactivity in further functionalization reactions . Steric interactions between the bulky nitro group and adjacent substituents may also influence regioselectivity in subsequent reactions.
Synthesis and Reaction Pathways
Nitration of Azulene
The synthesis of 1-bromo-3-nitroazulene typically begins with the nitration of azulene. As reported by Razus et al., azulene undergoes nitration using fuming nitric acid (HNO₃) in the presence of copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) at low temperatures (–78°C) . This step introduces the nitro group at position 3, yielding 3-nitroazulene as an intermediate.
Reaction Conditions
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Temperature: –78°C to room temperature
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Reagents:
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Fuming HNO₃ (3 equiv)
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Cu(NO₃)₂·3H₂O (3 equiv)
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Acetic anhydride (solvent)
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Bromination of 3-Nitroazulene
The bromination step employs N-bromosuccinimide (NBS) to introduce bromine at position 1. This reaction proceeds in methylene chloride (CH₂Cl₂) under ambient conditions, with the nitro group directing bromination to the adjacent position due to its electron-withdrawing nature .
Key Observations
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Byproducts:
Purification Strategy
Chromatographic separation on silica gel using petroleum ether:methylene chloride (9:1 to 3:1) effectively isolates the target compound from byproducts .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of 1-bromo-3-nitroazulene (CDCl₃, δ ppm) reveals distinct proton environments influenced by substituents:
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Aromatic protons:
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Methyl groups: Absent, confirming the absence of alkyl substituents.
¹³C-NMR data further corroborate the structure, with deshielding effects observed at C2 (–1.62 ppm) and C3a (–1.53 ppm) due to the nitro group’s anisotropy .
UV-Visible Spectroscopy
The UV-Vis spectrum exhibits two primary absorption bands:
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Visible region: A hypsochromic-shifted band at 400–485 nm, attributed to the nitro group’s electron-withdrawing effect .
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Near-infrared region: A weaker azulene-centric band at ~630 nm, slightly perturbed by substituents .
Table 1: Key Spectral Data
| Technique | Key Observations | Citation |
|---|---|---|
| ¹H-NMR (CDCl₃) | δ 7.12 (H5), δ 7.26 (H7), δ 7.63 (H6) | |
| UV-Vis | λ_max = 400–485 nm (hypsochromic shift) | |
| IR | ν(NO₂) = 1520 cm⁻¹, ν(C-Br) = 560 cm⁻¹ |
Applications and Research Frontiers
Organic Synthesis
1-Bromo-3-nitroazulene acts as a versatile intermediate for synthesizing:
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Heterocyclic compounds: Via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
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Dyes and pigments: The extended π-system and substituent-dependent absorption maxima (400–630 nm) make it a candidate for near-infrared dyes .
Materials Science
The compound’s nonlinear optical (NLO) properties, inferred from its polarized π-system, suggest potential in:
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